Grazoprevir potassium salt

HCV NS3/4A protease biochemical inhibition genotype coverage

Inconsistent NS3/4A inhibitor potency and resistance profiles plague antiviral screening. Grazoprevir potassium salt (CAS 1206524-86-8) eliminates this variable as a definitive reference standard. - Pan-genotypic coverage: sub-nanomolar Ki (0.01-0.90 nM) against HCV gt1a, 1b, 2a, 2b, 3a. - Resilient to key RASs: retains potency against R155K, D168V/Y, and Q80K variants. - Defined stoichiometry ensures batch-to-batch consistency for enzymatic, replicon, and in vivo PK/PD studies.

Molecular Formula C38H49KN6O9S
Molecular Weight 805.0 g/mol
Cat. No. B8082018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrazoprevir potassium salt
Molecular FormulaC38H49KN6O9S
Molecular Weight805.0 g/mol
Structural Identifiers
SMILESCC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[K+]
InChIInChI=1S/C38H50N6O9S.K/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1
InChIKeyMVOGOEKATQJYHW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Grazoprevir Potassium Salt: Pan-Genotypic HCV NS3/4A Protease Inhibitor


Grazoprevir potassium salt, also designated MK‑5172 potassium salt (CAS 1206524‑86‑8), is a macrocyclic hepatitis C virus (HCV) NS3/4A protease inhibitor developed as a second‑generation direct‑acting antiviral [1]. Structurally, it belongs to the P2‑P4 quinoxaline macrocyclic class and exhibits sub‑nanomolar inhibitory constants (Ki) against wild‑type HCV genotypes 1a, 1b, 2a, 2b, and 3a, as well as potent activity against clinically relevant protease inhibitor‑resistant variants [1]. It is clinically formulated in fixed‑dose combination with elbasvir (Zepatier®) for the treatment of chronic HCV infection [2]. For research and industrial applications, the potassium salt form is preferred for its defined stoichiometry, high solubility in aqueous media, and validated bioactivity in enzymatic, cellular replicon, and in vivo pharmacokinetic studies.

Why Grazoprevir Cannot Be Substituted


NS3/4A protease inhibitors are not interchangeable due to profound differences in genotype coverage, resistance‑associated substitution (RAS) susceptibility, and liver‑partitioning characteristics. Early‑generation linear inhibitors (e.g., boceprevir, telaprevir) lack pan‑genotypic potency and exhibit a low barrier to resistance [1]. Among macrocyclic inhibitors, biochemical Ki values against wild‑type and mutant enzymes vary by orders of magnitude—for example, grazoprevir maintains low‑nanomolar or sub‑nanomolar Ki against the common R155K and D168V variants, whereas simeprevir (TMC435) and vaniprevir show >100‑fold reductions in potency against the same variants [1]. Furthermore, grazoprevir demonstrates distinct liver‑exposure multiples (27–200× over replicon EC₅₀) that enable once‑daily oral dosing, a property not uniformly shared across the class [1]. Substituting an alternative NS3/4A inhibitor without verifying these specific potency, resistance, and pharmacokinetic parameters can lead to suboptimal antiviral activity, accelerated viral breakthrough, or erroneous interpretation of preclinical data.

Quantitative Comparison: Grazoprevir vs. NS3/4A Inhibitors


Biochemical Ki Against Wild-Type HCV Genotypes

In a direct head‑to‑head biochemical assay using recombinant HCV NS3/4A protease enzymes, grazoprevir (MK‑5172) displayed uniformly superior Ki values across genotypes 1a, 1b, 2a, 2b, and 3a when compared to the macrocyclic inhibitors vaniprevir, danoprevir, and simeprevir (TMC435) [1].

HCV NS3/4A protease biochemical inhibition genotype coverage

Potency Against Resistance-Associated Variants

In the same biochemical panel, grazoprevir demonstrated minimal loss of potency against engineered protease inhibitor‑resistant variants that severely compromise the activity of vaniprevir and simeprevir. Notably, against the common R155K and D168V/Y substitutions, grazoprevir maintained Ki values below 0.5 nM, whereas comparator inhibitors exhibited fold‑changes exceeding 100‑fold [1].

drug resistance R155K D168V NS3/4A variants

Replicon EC₅₀ Across Genotypes 1–6

In stable HCV replicon assays performed under identical conditions (0% human plasma, 5% fetal bovine serum), grazoprevir exhibited EC₅₀ values that were consistently lower than or comparable to those of paritaprevir and glecaprevir across genotypes 1a, 1b, 2b, 4a, 5a, 6a, and 6e. Grazoprevir was the most potent inhibitor against genotype 1a (0.37 nM) and genotype 5a (2.1 nM) in this panel [1].

HCV replicon antiviral activity genotype coverage

Activity Against Q80K Polymorphism

The Q80K amino acid substitution in HCV NS3 is naturally occurring in approximately 40% of genotype 1a‑infected patients and confers significant resistance to simeprevir. Structural and phenotypic studies confirm that grazoprevir maintains full inhibitory activity against Q80K‑containing proteases, whereas simeprevir shows a marked reduction in potency [1].

Q80K polymorphism resistance-associated substitution genotype 1a

Liver-to-Plasma Exposure Ratio and Once-Daily Dosing

In preclinical species, grazoprevir achieves liver concentrations that far exceed the serum‑adjusted replicon EC₅₀, yielding exposure multiples that support once‑daily oral dosing. This liver‑targeted pharmacokinetic profile distinguishes grazoprevir from earlier protease inhibitors that require more frequent dosing or fail to achieve sustained liver levels above the antiviral threshold [1].

pharmacokinetics liver partitioning in vivo efficacy

Recommended Applications of Grazoprevir Potassium Salt


Pan-Genotypic HCV Replicon & Biochemical Screening

Given its sub‑nanomolar Ki against genotypes 1a, 1b, 2a, 2b, and 3a and its low‑nanomolar EC₅₀ in replicon assays across genotypes 1–6, grazoprevir potassium salt is the preferred NS3/4A protease inhibitor for pan‑genotypic antiviral screening campaigns. Its broad genotype coverage eliminates the need for multiple inhibitor controls when assessing compound libraries against diverse HCV strains [1][2].

Mechanistic Studies of Resistance & Viral Escape

The compound’s retained potency against key RASs (R155K, D168V/Y) and its structural resilience to the Q80K polymorphism make it an essential reference standard for resistance‑profiling studies. Researchers can use grazoprevir potassium salt as a benchmark to evaluate the resistance profile of novel inhibitors or to study the fitness and evolution of resistant variants under selective pressure [1][3].

In Vivo PK/PD Modeling in Preclinical Species

With documented 24‑hour liver concentrations of 0.2 μM (rat) and 1.4 μM (dog) and exposure multiples of 27–200× over the replicon EC₅₀, grazoprevir potassium salt is an ideal tool for establishing PK/PD relationships in rodent and large‑animal models of HCV infection. Its sustained liver partitioning supports once‑daily dosing regimens, simplifying experimental protocols and enhancing translational relevance [1].

Quality Control & Reference Standard for NS3/4A Assays

Due to its well‑characterized and highly reproducible biochemical inhibition constants (Ki) and cellular EC₅₀ values, grazoprevir potassium salt serves as a robust positive control and calibration standard in enzymatic activity assays, high‑throughput screening, and cell‑based replicon assays. Its commercial availability as a defined potassium salt ensures batch‑to‑batch consistency in potency measurements [1].

Technical Documentation Hub

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